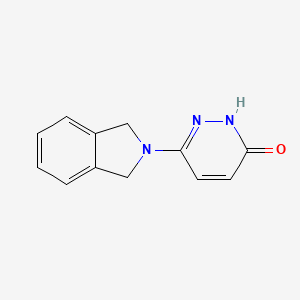![molecular formula C8H14O B13427748 [1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)
[1-(Cyclopropylmethyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclopropylmethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C10H16O. It belongs to the family of cyclopropylmethyl compounds and is characterized by the presence of a cyclopropyl group attached to a methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethyl bromide with cyclopropylmethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Cyclopropylmethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Cyclopropylmethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or bioactive agents .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Studies focus on its ability to modulate specific molecular targets and pathways, which could lead to the development of new treatments for various diseases .
Industry: The compound finds applications in the industrial sector as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-(Cyclopropylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: A simpler analog with a single cyclopropyl group attached to methanol.
Cyclopropylmethyl bromide: A related compound used as a precursor in the synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol.
Cyclopropylcarbinol: Another analog with a cyclopropyl group attached to a primary alcohol
Uniqueness: this compound is unique due to its dual cyclopropyl groups, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
[1-(cyclopropylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O/c9-6-8(3-4-8)5-7-1-2-7/h7,9H,1-6H2 |
Clé InChI |
JUJPFPVWKFAVFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


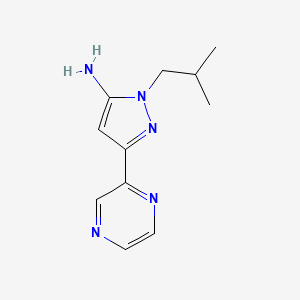
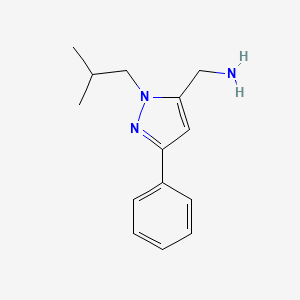
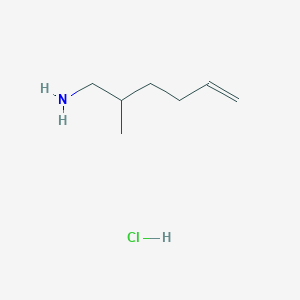
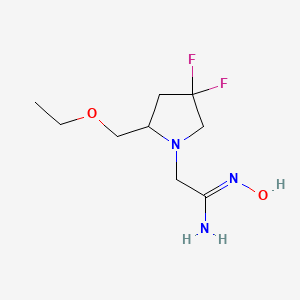
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)
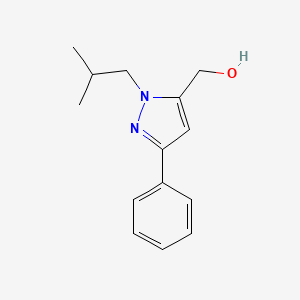
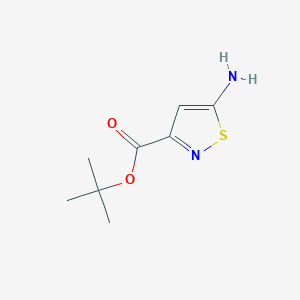
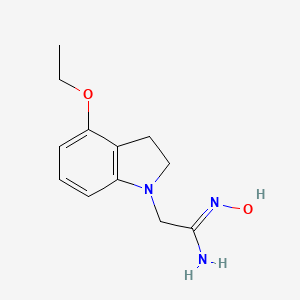
![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)
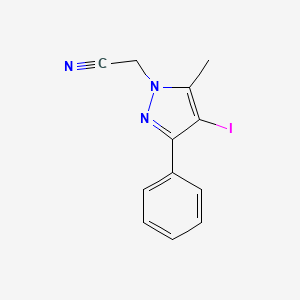
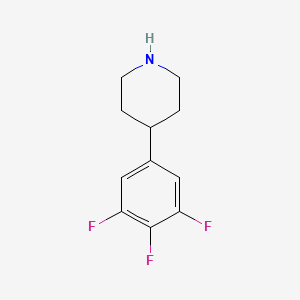
![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)
